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Compound of Interest

Compound Name: Abimtrelvir

Cat. No.: B10827822

Disclaimer: Initial searches for "Abimtrelvir" did not yield any relevant results. Based on the
phonetic similarity and the therapeutic area, this document presumes the intended subject is
Nirmatrelvir, a key antiviral agent in the treatment of COVID-19.

This technical guide provides a comprehensive overview of the pharmacokinetic and
pharmacodynamic properties of Nirmatrelvir, an oral antiviral agent developed by Pfizer. It is
intended for researchers, scientists, and drug development professionals.

Introduction

Nirmatrelvir (formerly PF-07321332) is a potent, orally bioavailable inhibitor of the SARS-CoV-2
main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2] Mpro plays a crucial
role in the viral replication cycle by cleaving viral polyproteins into functional non-structural
proteins.[3][4][5] Inhibition of Mpro disrupts this process, thereby suppressing viral replication.
Nirmatrelvir is co-administered with a low dose of Ritonavir, a pharmacokinetic enhancer that
inhibits the cytochrome P450 3A4 (CYP3A4) enzyme. This inhibition of CYP3A4 slows the
metabolism of Nirmatrelvir, leading to higher and more sustained plasma concentrations, which
Is essential for its antiviral efficacy. The combination of Nirmatrelvir and Ritonavir is marketed
as Paxlovid.

Pharmacodynamics
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The primary pharmacodynamic effect of Nirmatrelvir is the inhibition of SARS-CoV-2
replication. This has been demonstrated through in vitro studies and confirmed in clinical trials.

In Vitro Antiviral Activity

Nirmatrelvir has shown potent antiviral activity against various SARS-CoV-2 variants of
concern, including Alpha, Beta, Delta, and Omicron. The in vitro efficacy is typically measured
by the half-maximal effective concentration (EC50) and the 90% effective concentration (EC90)
in cell-based assays.

Parameter Cell Line SARS_COV_Z Value Reference
Variant

EC50 HelLa-ACE2 WA1 22.5nM
Alpha 29.7 nM

Beta 37.0nM

Delta 17.6 nM

Omicron 21.0nM

EC90 HelLa-ACE2 WA1 53.0 nM
Alpha 65.0 nM

Beta 80.0 nM

Delta 40.0 nM

Omicron 51.0 nM

Clinical Pharmacodynamics

In the pivotal EPIC-HR (Evaluation of Protease Inhibition for COVID-19 in High-Risk Patients)
clinical trial (NCT04960202), Nirmatrelvir co-administered with Ritonavir demonstrated a
significant reduction in the risk of COVID-19-related hospitalization or death in high-risk, non-
hospitalized adult patients.
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Parameter Population Endpoint Result Reference
o COVID-19-
) ] High-risk,
Relative Risk ) related
_ unvaccinated o 89.1%
Reduction hospitalization or
adults

death by day 28

Co Not explicitly
) High-risk, Change from o
Viral Load guantified in the
) unvaccinated baseline in viral )
Reduction provided search
adults load at day 5
results
Time to High-risk, Median time to 3-day reduction
Symptom unvaccinated return to usual compared to
Resolution adults health placebo
Pharmacokinetics

The pharmacokinetics of Nirmatrelvir are significantly influenced by its co-administration with
Ritonavir, which allows for twice-daily oral dosing.

Absorption

Following oral administration, Nirmatrelvir is absorbed, with time to maximum plasma
concentration (Tmax) achieved in approximately 3 to 4 hours. Administration with a high-fat
meal slightly increases the extent of absorption.

Distribution

Nirmatrelvir is moderately bound to human plasma proteins (approximately 69%).

Metabolism

When administered alone, Nirmatrelvir is primarily metabolized by CYP3A4. Co-administration
with Ritonavir, a strong CYP3A4 inhibitor, significantly inhibits this metabolism.

Elimination
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Due to the inhibition of its metabolism by Ritonavir, the primary route of elimination for
Nirmatrelvir becomes renal excretion. The mean elimination half-life is approximately 6.1 hours.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of Nirmatrelvir when co-
administered with Ritonavir.

Parameter Population Dose Value Reference
300 mg
Healthy ) ]
Tmax (hours) Nirmatrelvir / 100 ~3.0
Volunteers ) ]
mg Ritonavir
300 mg
Healthy ) ]
Cmax (ng/mL) Nirmatrelvir / 100 2210
Volunteers ) .
mg Ritonavir
300 mg
) Healthy ) )
AUCInf (ng-h/mL) Nirmatrelvir / 100 23190
Volunteers ) )
mg Ritonavir
300 mg
) Healthy ) ]
Half-life (hours) Nirmatrelvir / 100 6.1
Volunteers ) .
mg Ritonavir
Apparent 300 m
PP Healthy ) J ]
Clearance (CL/F) Nirmatrelvir / 100  8.99
Volunteers ) ]
(L/h) mg Ritonavir
Apparent Volume 300 mg
o Healthy : .
of Distribution Nirmatrelvir / 100  104.7
Volunteers ) ]
(Vz/F) (L) mg Ritonavir
Plasma Protein )
o In vitro N/A 69
Binding (%)
Experimental Protocols
In Vitro Antiviral Activity Assay
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Objective: To determine the in vitro potency of Nirmatrelvir against various SARS-CoV-2
variants.

Methodology:

e Cell Lines: HelLa cells engineered to express human ACE2 (HeLa-ACEZ2) and Vero-
TMPRSS2 cells are commonly used.

 Virus Strains: Clinical isolates of different SARS-CoV-2 variants are propagated and titered.

o Assay Procedure:

[¢]

Cells are seeded in 96-well plates and incubated overnight.

[e]

Serial dilutions of Nirmatrelvir are prepared and added to the cells.

A standardized amount of virus is then added to the wells.

o

[¢]

The plates are incubated for a period that allows for viral replication (e.g., 24-48 hours).

o Quantification of Viral Replication:

[e]

An immunofluorescence-based assay is used to detect viral antigen expression.

o

Cells are fixed, permeabilized, and stained with an antibody specific to a viral protein (e.qg.,
nucleocapsid protein).

o

A secondary antibody conjugated to a fluorescent dye is then added.

[¢]

The number of infected cells is quantified using an automated imaging system.

o Data Analysis:

o The percentage of viral inhibition is calculated for each drug concentration compared to a
no-drug control.

o The EC50 and EC90 values are determined by fitting the dose-response data to a four-
parameter logistic regression model.
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EPIC-HR Clinical Trial (NCT04960202)

Objective: To evaluate the efficacy and safety of Nirmatrelvir/Ritonavir in high-risk, non-
hospitalized adults with COVID-19.

Study Design: Phase 2/3, randomized, double-blind, placebo-controlled trial.

Participant Population: Symptomatic, unvaccinated, non-hospitalized adults with a laboratory-
confirmed diagnosis of SARS-CoV-2 infection and at least one risk factor for progression to
severe disease.

Intervention:

o Treatment Group: 300 mg Nirmatrelvir co-packaged with 100 mg Ritonavir, administered
orally every 12 hours for 5 days.

e Control Group: Placebo administered orally every 12 hours for 5 days.

Primary Endpoint: The proportion of participants with COVID-19-related hospitalization or death
from any cause through day 28.

Methodology:

e Screening and Randomization: Eligible participants were randomized in a 1:1 ratio to receive
either Nirmatrelvir/Ritonavir or placebo within 5 days of symptom onset.

o Treatment and Follow-up: Participants self-administered the study drug for 5 days. They
were monitored for adverse events and disease progression through a combination of in-
person visits and remote contacts up to 24 weeks.

e Data Collection:

[¢]

Nasopharyngeal swabs were collected for viral load determination at specified time points.

[¢]

Clinical data, including vital signs and symptoms, were recorded throughout the study.

[e]

Hospitalization and mortality data were collected through day 28.
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 Statistical Analysis: The primary efficacy analysis was performed on the modified intent-to-
treat population, which included all randomized participants who received at least one dose
of the study drug. The relative risk reduction was calculated based on the incidence of the
primary endpoint in the treatment and placebo groups.

Visualizations
Mechanism of Action of Nirmatrelvir
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Caption: Mechanism of action of Nirmatrelvir in inhibiting SARS-CoV-2 replication.
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Caption: Workflow for determining the in vitro antiviral activity of Nirmatrelvir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10827822?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

